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Compound of Interest

Compound Name: N-Boc-N-methylethylenediamine

Cat. No.: B2922789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of N-Boc-N-
methylethylenediamine as a versatile building block in the synthesis of pharmaceutical

intermediates. This mono-protected diamine is a key reagent for introducing a

methylaminoethyl scaffold, which is a common structural motif in various drug candidates,

particularly those targeting neurological disorders and infectious diseases.

Introduction
N-Boc-N-methylethylenediamine, also known as tert-butyl N-(2-aminoethyl)-N-

methylcarbamate, is a valuable intermediate in organic synthesis due to the differential

reactivity of its two nitrogen atoms. The primary amine is available for nucleophilic reactions,

while the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting

group is stable under various reaction conditions and can be readily removed under acidic

conditions, allowing for a sequential functionalization strategy. This approach is instrumental in

the construction of complex molecules, including analogues of the antibiotic Linezolid and

various ligands for neurological targets.[1]
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Property Value Reference

CAS Number 121492-06-6 [2][3][4]

Molecular Formula C₈H₁₈N₂O₂ [2]

Molecular Weight 174.24 g/mol [2]

Appearance Liquid [3][4]

Density 0.975 g/mL at 20 °C [3][4]

Refractive Index n20/D 1.447 [3][4]

Boiling Point 79 °C/0.4 mmHg

Purity ≥97.0% (GC) [3][4]

Synthesis of N-Boc-N-methylethylenediamine
A common method for the synthesis of N-Boc-N-methylethylenediamine involves the mono-

Boc protection of N-methylethylenediamine.

N-methylethylenediamine

Boc2O

Acetonitrile, TEA

N-Boc-N-methylethylenediamine
 66% Yield 

Click to download full resolution via product page

Figure 1: Synthesis of N-Boc-N-methylethylenediamine.

Experimental Protocol: Synthesis of N-Boc-N-
methylethylenediamine
Materials:

N-methylethylenediamine
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Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (TEA)

Acetonitrile

Celite

Ethyl acetate

Hexane

Silica gel

Procedure:

Dissolve N-methylethylenediamine (1.0 eq) in acetonitrile.

Cool the solution to -30 °C.

Add triethylamine (TEA) (0.4 eq) to the solution.

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.33 eq) in acetonitrile dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

After the reaction is complete, filter the mixture through Celite to remove any insoluble

material.

Concentrate the filtrate under reduced pressure.

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl

acetate in hexane (e.g., 1:50 to 1:10).

The product, tert-butyl N-(2-aminoethyl)-N-methylcarbamate, is obtained as a yellow oil.

Quantitative Data:
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Parameter Value

Yield 66%

Application in Pharmaceutical Intermediate
Synthesis: A Case Study
The following multi-step synthesis demonstrates the utility of N-Boc-N-
methylethylenediamine in preparing a key intermediate for a potential therapeutic agent. The

workflow involves sequential N-alkylation, Boc deprotection, and N-acylation.
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Step 1: N-Alkylation

Step 2: Boc Deprotection

Step 3: N-Acylation

N-Boc-N-methylethylenediamine

Intermediate 1

(S)-1-phenylethyl methanesulfonate

Intermediate 1

Intermediate 2

Trifluoroacetic Acid (TFA)

Intermediate 2

Final Intermediate

3-Fluorobenzoyl chloride

Click to download full resolution via product page

Figure 2: Multi-step synthesis workflow.

Experimental Protocols
Step 1: Synthesis of tert-butyl (S)-(2-(methyl(1-phenylethyl)amino)ethyl)carbamate

(Intermediate 1)

Materials:
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N-Boc-N-methylethylenediamine

(S)-1-phenylethyl methanesulfonate

Potassium carbonate (K₂CO₃)

Acetonitrile

Procedure:

To a solution of N-Boc-N-methylethylenediamine (1.0 eq) in acetonitrile, add potassium

carbonate (2.0 eq).

Add (S)-1-phenylethyl methanesulfonate (1.1 eq) to the mixture.

Heat the reaction mixture at reflux for 18 hours.

Cool the mixture to room temperature and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be

used in the next step without further purification.

Quantitative Data:

Parameter Value

Reaction Time 18 hours

Step 2: Synthesis of (S)-N1-methyl-N2-(1-phenylethyl)ethane-1,2-diamine (Intermediate 2)

Materials:

Intermediate 1

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Magnesium sulfate (MgSO₄)

Procedure:

Dissolve Intermediate 1 in dichloromethane (DCM).

Add trifluoroacetic acid (TFA) (approximately 1:1 v/v with DCM) to the solution.

Stir the reaction mixture at room temperature for 2 hours.[1]

Remove the solvent in vacuo.

Dissolve the residue in a suitable organic solvent (e.g., 10% IPA in chloroform).

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with

brine.

Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the product.

Quantitative Data:

Parameter Value

Reaction Time 2 hours

Step 3: Synthesis of (S)-N-(2-(N-methyl-N-(1-phenylethyl)amino)ethyl)-3-fluorobenzamide

(Final Intermediate)

Materials:

Intermediate 2

3-Fluorobenzoyl chloride
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Triethylamine (TEA)

Dichloromethane (DCM)

Procedure:

Dissolve Intermediate 2 (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).

Cool the solution in an ice bath.

Add a solution of 3-fluorobenzoyl chloride (1.05 eq) in DCM dropwise.

Monitor the reaction by TLC.

Upon completion, wash the organic phase with dilute acid and then with dilute base.

Dry the organic layer, filter, and evaporate the solvent to obtain the final product.

Quantitative Data:

Parameter Value

Yield 75-85% (typical for similar acylations)

Conclusion
N-Boc-N-methylethylenediamine is a highly effective and versatile building block for the

synthesis of complex pharmaceutical intermediates. Its differential reactivity allows for

controlled, stepwise functionalization, providing a reliable route to a wide range of target

molecules. The protocols outlined in these application notes offer robust methods for the

synthesis and application of this key intermediate, facilitating the development of novel drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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